

An In-depth Technical Guide to 1-Allyl-1H-benzo[d]triazole

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Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1273919

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CAS Number: 52298-91-6

This technical guide provides a comprehensive overview of 1-Allyl-1H-benzo[d]triazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and potential biological activities, supported by experimental data and predictive models.

Chemical and Physical Properties

1-Allyl-1H-benzo[d]triazole, with the molecular formula $C_9H_9N_3$, is a derivative of benzotriazole featuring an allyl group attached to one of the nitrogen atoms of the triazole ring.^[1] The physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	52298-91-6	[1] [2] [3]
Molecular Formula	C ₉ H ₉ N ₃	[1]
Molecular Weight	159.19 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	296 °C (lit.)	[1]
Density	1.127 g/mL at 25 °C (lit.)	[1]
Refractive Index (n ₂₀ /D)	1.5760 (lit.)	[1]
Flash Point	>230 °F	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]

Synthesis

The primary synthetic route to 1-Allyl-1H-benzo[d]triazole is through the N-alkylation of 1H-benzotriazole. This reaction typically involves the treatment of 1H-benzotriazole with an allyl halide, such as allyl bromide, in the presence of a base.

Experimental Protocol: N-Alkylation of 1H-Benzotriazole

Objective: To synthesize 1-Allyl-1H-benzo[d]triazole via N-alkylation of 1H-benzotriazole.

Materials:

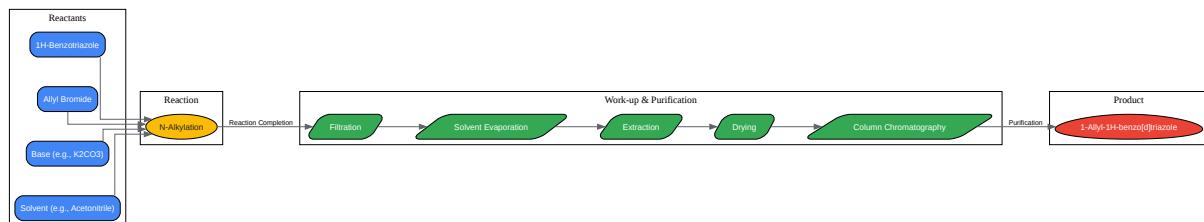
- 1H-Benzotriazole
- Allyl bromide
- Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
- Acetonitrile or Dimethylformamide (DMF)
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 1H-benzotriazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or sodium hydroxide.
- Stir the mixture at room temperature for a designated period to allow for the formation of the benzotriazolide anion.
- Add allyl bromide dropwise to the reaction mixture.
- Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure 1-Allyl-1H-benzo[d]triazole.

Alternative methods, such as solvent-free synthesis under microwave irradiation in the presence of SiO_2 and K_2CO_3 , have also been reported for the N-alkylation of benzotriazole, offering potentially higher yields and shorter reaction times.



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Figure 1. General workflow for the synthesis of 1-Allyl-1H-benzo[d]triazole.

Spectroscopic Data

While specific experimental spectra for 1-Allyl-1H-benzo[d]triazole are not readily available in the searched literature, the expected spectroscopic characteristics can be inferred from the known spectra of the parent compound, 1H-benzotriazole, and general principles of spectroscopy.

Spectroscopic Data	Predicted Characteristics for 1-Allyl-1H-benzo[d]triazole
¹ H NMR	Signals corresponding to the protons of the benzotriazole ring (aromatic region, ~7.3-8.1 ppm). Signals for the allyl group: a doublet for the two protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.
¹³ C NMR	Resonances for the carbon atoms of the benzotriazole ring. Resonances for the allyl group carbons.
FT-IR	Characteristic peaks for C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl group, and C-N stretching. The N-H stretching band present in 1H-benzotriazole (~3000-3400 cm ⁻¹) will be absent.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of 159.19. Fragmentation patterns would likely show the loss of the allyl group.

Potential Biological Activities

Although no specific biological activity has been reported for 1-Allyl-1H-benzo[d]triazole, the benzotriazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. N-substituted benzotriazole derivatives have demonstrated significant potential as antimicrobial, antifungal, antiviral, and antiproliferative agents.

Potential Antifungal Activity

Various N-substituted benzotriazole derivatives have shown promising antifungal activity against pathogenic fungi such as *Candida albicans* and *Aspergillus* species.^[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 1-Allyl-1H-benzo[d]triazole against pathogenic fungal strains.

Materials:

- 1-Allyl-1H-benzo[d]triazole
- Fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- RPMI-1640 medium
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of 1-Allyl-1H-benzo[d]triazole in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
- Prepare a standardized inoculum of the fungal strain.
- Add the fungal inoculum to each well of the microtiter plate.
- Include positive (fungi with medium) and negative (medium only) controls.
- Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Potential Antiproliferative Activity

Benzotriazole derivatives have also been investigated for their anticancer properties, exhibiting antiproliferative activity against various human cancer cell lines.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Antiproliferative Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of 1-Allyl-1H-benzo[d]triazole on cancer cell lines.

Materials:

- 1-Allyl-1H-benzo[d]triazole
- Human cancer cell lines (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare various concentrations of 1-Allyl-1H-benzo[d]triazole in the cell culture medium.
- Treat the cells with the different concentrations of the compound and incubate for a specific period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

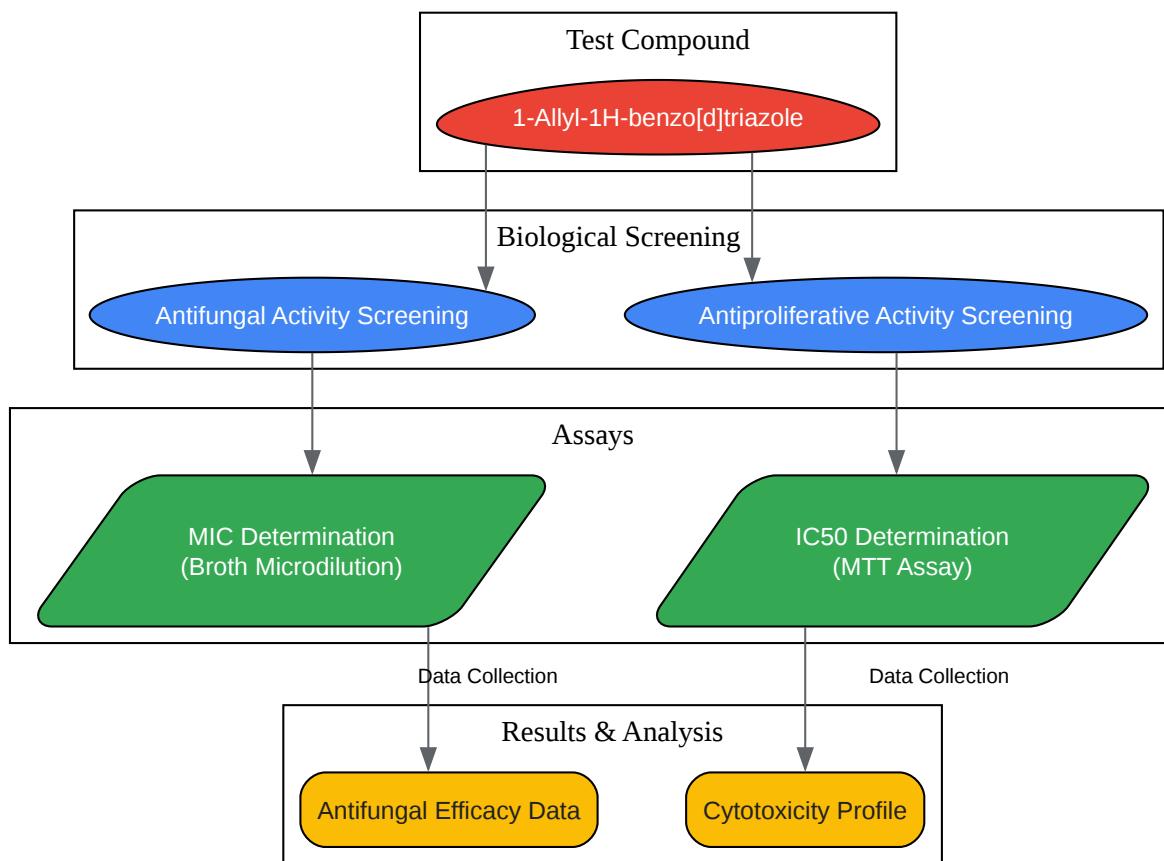
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Figure 2. Proposed workflow for the biological screening of 1-Allyl-1H-benzo[d]triazole.

Conclusion

1-Allyl-1H-benzo[d]triazole is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is currently limited, the known activities of the broader benzotriazole class suggest that it may possess valuable antifungal and antiproliferative properties. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

Further studies are warranted to fully elucidate its spectroscopic profile and biological mechanism of action.

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